molecular formula C17H20N4O B2904585 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 1788532-72-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2904585
CAS No.: 1788532-72-8
M. Wt: 296.374
InChI Key: VMALUHRPHRSFLN-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide is a complex organic compound that features an imidazo[1,2-b]pyrazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The imidazo[1,2-b]pyrazole scaffold is known for its biological activity and has been incorporated into various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves the construction of the imidazo[1,2-b]pyrazole core followed by functionalization to introduce the phenylbutanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-(1H-pyrazol-1-yl)ethanamine with a suitable aldehyde or ketone can form the imidazo[1,2-b]pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis with optimization for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-b]pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide is unique due to the combination of the imidazo[1,2-b]pyrazole scaffold with the phenylbutanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-15(14-6-4-3-5-7-14)17(22)18-10-11-20-12-13-21-16(20)8-9-19-21/h3-9,12-13,15H,2,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMALUHRPHRSFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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